molecular formula C36H30OSi2 B154894 Hexaphenyldisiloxane CAS No. 1829-40-9

Hexaphenyldisiloxane

Cat. No. B154894
CAS RN: 1829-40-9
M. Wt: 534.8 g/mol
InChI Key: IVZTVZJLMIHPEY-UHFFFAOYSA-N
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Description

Synthesis and Functionalization of Siloxane Polymers

A novel hyper-cross-linked porous polymer based on hexaphenyldisiloxane (HCP-DH) was synthesized through a Friedel–Crafts reaction, demonstrating a high surface area and excellent adsorption capacities for organic dyes in water treatment. The polymer's structure could be modified post-synthesis to introduce Si-OH groups, which were further functionalized to enhance chromium ion adsorption .

Host Molecules for Guest-Inclusion Networks

Hexakis(4-functionalized-phenyl)benzenes and their derivatives were synthesized using cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions. These compounds, particularly host 1e or 2f, were shown to form 2-D networks through unique intermolecular interactions, as confirmed by X-ray crystallographic analysis .

Siloxane-Containing Dicarboxylic Acid and Supramolecular Structures

A new dicarboxylic acid based on siloxane and its derivatives were synthesized, leading to the formation of a supramolecular structure with a copper complex. This structure was characterized using various spectroscopic techniques and studied for its optical, thermal properties, and its ability to bind potassium cations .

Molecular Structure and Motion of Hexamethyldisiloxane

The molecular structure of hexamethyldisiloxane was investigated using gas-phase electron diffraction, revealing large amplitude intramolecular motions and providing measurements for bond lengths and angles. The molecule likely has C2v symmetry with staggered trimethylsilyl groups and a nonlinear Si-O-Si linkage .

Vibrational Properties of Polysiloxanes

Hexamethyldisiloxane (HMDS), a fundamental building block of silicones, was studied for its structural and vibrational properties. Spectroscopic studies and quantum chemical calculations revealed nearly free internal rotation of the trimethylsilyl groups and a very anharmonic large-amplitude bending motion. The Si-O-Si bridge group was identified as crucial for the molecule's properties and the behavior of silicone polymers .

Electron Diffraction Study of Hexamethyldisiloxane

An electron diffraction study provided a detailed molecular geometry for hexamethyldisiloxane, confirming the staggered conformation and large amplitude intramolecular motion of the molecule .

Crystal Structure and Thermodynamic Properties of Hexaphenyldisilane

The crystal structure of hexaphenyldisilane was determined from powder diffraction data, revealing an orthorhombic space group and acentric molecules with staggered phenyl rings. Thermodynamic measurements indicated no phase transitions within the studied temperature range and provided values for heat capacity, entropy, and enthalpy .

Intermolecular Interactions in Chloropentaphenyldisiloxane

The crystal structure of chloropentaphenyldisiloxane was elucidated, and the molecular packing was analyzed using Hirshfeld surface analysis. The study highlighted the role of phenyl C-H bonds in weak intermolecular interactions and discussed the influence of Si-O-Si bond parameters on the acceptor capability of functional groups .

Metabolites of Hexamethyldisiloxane

Major metabolites of hexamethyldisiloxane were identified in rat urine, providing insight into the pharmacokinetics of linear siloxanes. The study established the occurrence of demethylation at silicon-methyl bonds and proposed mechanistic pathways for the formation of the metabolites .

Scientific Research Applications

Dielectric Relaxation and Molecular Structure

Hexaphenyldisiloxane's dielectric properties have been explored through studies of its relaxation mechanisms. Research by Dasgupta and Smyth (1971) in the "Journal of Chemical Physics" revealed the existence of two relaxation processes in this compound at different temperatures, indicating complex molecular interactions involving rotation and bending of the Si–O–Si group (Dasgupta & Smyth, 1971).

Silicon-Phenyl and Silicon-Oxygen Bond Characterization

In 1967, Varma, MacDiarmid, and Miller conducted a study published in the "Journal of Organometallic Chemistry," measuring the electric dipole moment of this compound to understand the nature of silicon-phenyl and silicon-oxygen bonds. Their findings contribute to a deeper understanding of the molecular characteristics of this compound (Varma, MacDiarmid, & Miller, 1967).

Water Treatment Applications

This compound has been utilized in creating hyper-cross-linked porous polymers for water treatment. Research published in the "European Polymer Journal" by Liu Ruidong et al. (2019) highlighted its application in removing organic dyes from water, showcasing the adaptability of this compound-based polymers in environmental applications (Liu Ruidong et al., 2019).

Chemical Synthesis and Modification

Kanazashi and Takakura (1962) in the "Bulletin of the Chemical Society of Japan" explored the hydrogenation of this compound, leading to various derivatives. This study demonstrates the chemical versatility of this compound in synthesizing different compounds (Kanazashi & Takakura, 1962).

Semiconductor and Sensor Applications

Research on this compound has extended into semiconductor and sensor applications. For instance, a study by Xu et al. (2019) in "Sensors and Actuators B: Chemical" investigated the deactivation mechanism of SnO2-based catalysts by this compound, contributing valuable insights into the challenges and solutions in sensor technology (Xu et al., 2019).

Electronic Device Fabrication

This compound has been studied for its use in electronic device fabrication. Koch et al. (1997) in "Synthetic Metals" explored the growth of p-hexaphenyl thin films for electroluminescent devices, showing this compound's potential in the production of high-tech materials (Koch et al., 1997).

Safety and Hazards

Hexaphenyldisiloxane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The use of Hexaphenyldisiloxane in the synthesis of pyrite FeS2 and other reactions suggests potential for further exploration of targeted small molecules in these metathesis reactions, providing new strategies in controlling inorganic materials synthesis at low temperatures .

Mechanism of Action

Target of Action

Hexaphenyldisiloxane primarily targets the metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . In the context of this compound, the metathesis reaction is: FeCl2 + Na2S2 → 2NaCl + FeS2 .

Mode of Action

This compound interacts with its targets by acting as a catalyst . It is shown to increase pyrite yields in metathesis reactions performed at 150 °C . The polar Si–O functional group of this compound is hypothesized to coordinate to iron chloride species when NaCl and Na2S4 form, forming an unidentified, transient intermediate .

Biochemical Pathways

The biochemical pathway affected by this compound is the metathesis reaction . The compound influences this reaction by circumventing diffusion-limited intermediates . This change in the reaction pathway is imparted by the Si–O functional group .

Pharmacokinetics

It is known that varying the concentration of this compound changes the reaction kinetics . A narrow concentration range (2-5 mol%) of the molecule produces the most pyrite .

Result of Action

The result of this compound’s action is an increase in the yield of pyrite (FeS2) in metathesis reactions . The compound is shown to catalytically lower the energy barrier to the formation of FeS2 . This results in a more mild pathway that increases the yield of FeS2 .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The presence of this compound yields FeS2 in metathesis reactions performed at temperatures significantly lower than for the neat reaction . This suggests that the compound’s action, efficacy, and stability are influenced by the reaction environment .

properties

IUPAC Name

triphenyl(triphenylsilyloxy)silane
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InChI

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVZTVZJLMIHPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062006
Record name Hexaphenyldisiloxane
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Molecular Weight

534.8 g/mol
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CAS RN

1829-40-9
Record name Hexaphenyldisiloxane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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